(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is an organic compound that features a thiophene ring and a pyridine ring connected through an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of thiophene-2-carboxaldehyde with an appropriate amine to form an imine intermediate, followed by reduction to yield the corresponding amine.
Coupling with Pyridine Derivative: The amine is then coupled with 2-(thiophen-2-yl)pyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Formation of the (E)-Acrylamide: The final step involves the reaction of the coupled product with acryloyl chloride under basic conditions to form the (E)-acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Electronics: Due to its conjugated structure, it can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide depends on its application:
In Materials Science: The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-di(pyridin-4-yl)thiophene: Similar in structure but lacks the acrylamide linkage.
2,4,6-tris(4-pyridyl)pyridine: Contains multiple pyridine rings but no thiophene rings.
Uniqueness
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is unique due to its combination of thiophene and pyridine rings connected through an acrylamide linkage, which imparts distinct electronic and chemical properties. This makes it particularly valuable for applications requiring specific electronic characteristics and reactivity.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCQJWHJNHKQNQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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